Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate
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Overview
Description
METHYL 2-METHYL-3-(3-METHYL-2-BUTENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-3-(3-METHYL-2-BUTENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-3-(3-METHYL-2-BUTENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
METHYL 2-METHYL-3-(3-METHYL-2-BUTENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-3-(3-METHYL-2-BUTENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-METHYL-2-BUTENOATE: Another ester with a similar structure but different functional groups.
3-METHYL-2-BUTENAL: An aldehyde with a similar carbon skeleton.
2-BUTENOIC ACID, 3-METHYL-, METHYL ESTER: A related ester with a different substitution pattern.
Uniqueness
METHYL 2-METHYL-3-(3-METHYL-2-BUTENYL)-4-QUINOLINECARBOXYLATE is unique due to its quinoline core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 2-methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-11(2)9-10-13-12(3)18-15-8-6-5-7-14(15)16(13)17(19)20-4/h5-9H,10H2,1-4H3 |
InChI Key |
RDICXOQIXVZXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CC=C(C)C)C(=O)OC |
Origin of Product |
United States |
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